![molecular formula C23H24N4O4S B2704968 2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894027-21-5](/img/structure/B2704968.png)
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including an amine group, a thioether group, a carboxamide group, and a pyrimidine ring. The presence of these functional groups suggests that this compound could potentially participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the amine group can participate in acid-base reactions, the thioether group can undergo oxidation, and the carboxamide group can participate in hydrolysis reactions .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole Derivatives : Research on imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, shows these compounds have been reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, indicating their potential for the development of new antitumor drugs and other compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Pharmacological Properties of Metoclopramide
Metoclopramide : Although primarily known for its use in gastrointestinal diagnostics and treatment of vomiting, metoclopramide's comprehensive pharmacological profile, including effects on gastric emptying and the central nervous system, could provide a template for understanding how structurally or functionally related compounds might be applied in medical research (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Plant Betalains: Chemistry and Biochemistry
Plant Betalains : The study on betalains, pigments derived from betalamic acid, highlights their importance in chemosystematic markers and their potential in food coloration and health due to their safety and various physiological effects. This research underscores the utility of natural compounds in pharmacology and biochemistry (Khan & Giridhar, 2015).
Thiophene Analogues Evaluation
Thiophene Analogues : The synthesis and evaluation of thiophene analogues of carcinogens provide insights into the potential carcinogenicity of structurally related compounds. This kind of research is critical for understanding the biological effects of novel chemical entities and their potential risks (Ashby, Styles, Anderson, & Paton, 1978).
TOAC in Peptide Studies
TOAC in Peptides : The application of TOAC, a spin label amino acid, in studying peptides showcases how specific chemical modifications can be used to explore peptide dynamics, structure, and interactions with other molecules, offering a methodological perspective relevant to research on other complex compounds (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-27-22(30)19(21(29)26-17-6-4-3-5-7-17)14-25-23(27)32-15-20(28)24-13-12-16-8-10-18(31-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMGHXWDISEFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide |
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